molecular formula C5H7NO B1336121 3-Ethoxyacrylonitrile CAS No. 58243-08-6

3-Ethoxyacrylonitrile

Cat. No. B1336121
CAS RN: 58243-08-6
M. Wt: 97.12 g/mol
InChI Key: HUPVIAINOSTNBJ-HWKANZROSA-N
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Description

3-Ethoxyacrylonitrile is an organic compound with the linear formula C2H5OCH=CHCN . It is a clear yellow liquid and has been used in the preparation of (Z)-β-aminoacrylonitrile .


Synthesis Analysis

The synthesis of 3-Ethoxyacrylonitrile involves the Heck reaction of 3-ethoxyacrylonitrile with aryl bromides catalyzed by a tetraphosphine/palladium complex . A more detailed synthesis method involves obtaining an intermediate compound II by reacting acetonitrile and formic ether under the action of alcohol alkali metal salt, and reacting the intermediate compound II with diethyl sulfate under the action of a phase transfer catalyst to obtain a target mixture compound I .


Molecular Structure Analysis

The molecular formula of 3-Ethoxyacrylonitrile is C5H7NO, and it has a molecular weight of 97.12 . The structure contains a total of 13 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 nitrile (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

The Heck reaction of 3-ethoxyacrylonitrile with aryl bromides catalyzed by a tetraphosphine/palladium complex has been reported .


Physical And Chemical Properties Analysis

3-Ethoxyacrylonitrile has a boiling point of 90-91 °C at 19 mmHg, a density of 0.944 g/mL at 25 °C, and a refractive index of 1.454 . It is a combustible liquid .

Scientific Research Applications

Synthesis of 5-Alkylcytosines

3-Ethoxyacrylonitrile has been utilized as a precursor for the synthesis of 5-alkylcytosines. Through metalation, it affords a stable 2-lithio derivative, enabling alkylation with various bromides and iodides. The derivatives can be converted to 5-alkylcytosines, demonstrating its role in synthesizing complex organic molecules (Smirnow & Hopkins, 1986).

Synthesis of α, α-Diethoxyacetaldehyde Hydrate

The compound has been used in the synthesis of α, α-diethoxyacetaldehyde hydrate, a versatile synthon for preparing α,β-unsaturated aldehydes. A key step in this synthesis involves the esterification of potassium acetate using derivatives of 3-ethoxyacrylonitrile (J. H. Babler, 1987).

Renewable Production of Acrylonitrile

Acrylonitrile, derived from 3-ethoxyacrylonitrile, has been researched for its potential in renewable production methods. It serves as a precursor for various plastics and fibers. Studies have focused on processes that are more environmentally friendly and safer compared to traditional methods (Karp et al., 2017).

Vacuum-Ultraviolet Absorption Spectrum Analysis

The high-resolution absorption spectrum of 3-methoxyacrylonitrile, a related compound, was studied to understand the interaction between its molecular structure and electromagnetic radiation. This research contributes to the broader understanding of the optical properties of acrylonitriles (Röder et al., 2020).

Application in Polyacrylonitrile Composites

Sulfur/polyacrylonitrile composites, derived from acrylonitrile, have been researched for use in lithium-sulfur cells, showcasing its potential in advanced battery technology. This includes exploring its properties for enhancing energy storage and conversion (Wei et al., 2015).

Safety And Hazards

3-Ethoxyacrylonitrile is classified as a combustible liquid and may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed or in contact with skin, and it is toxic if inhaled . Safety measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

(E)-3-ethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVIAINOSTNBJ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306600
Record name (2E)-3-Ethoxy-2-propenenitrile
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Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyacrylonitrile

CAS RN

58243-08-6, 61310-53-0
Record name (2E)-3-Ethoxy-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58243-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-Ethoxyacrylonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylonitrile, 3-ethoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-Ethoxy-2-propenenitrile
Source EPA DSSTox
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Record name 3-ethoxyacrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.987
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Record name (E)-3-ethoxyacrylonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethoxyacrylonitrile

Citations

For This Compound
88
Citations
J Reiter, L Pongó, P Dvortsák - Journal of heterocyclic …, 1987 - Wiley Online Library
The reaction of different 5‐amino‐3‐Q‐1H‐1,2,4‐triazoles 1 with ethyl 2‐cyano‐3‐ethoxyacrylate (5a) and 2‐cyano‐3‐ethoxyacrylonitrile (5b) to yield either the a type 5‐amino‐, or the …
Number of citations: 15 onlinelibrary.wiley.com
PJ TARSIO, L Nicholl - The Journal of Organic Chemistry, 1957 - ACS Publications
… 3-ethoxyacrylonitrile is prepared by reaction of isoxazole with diethyl sulfate in alkaline solution. Cytosine is prepared by condensing /3-ethoxyacrylonitrile with urea in a sodium …
Number of citations: 29 pubs.acs.org
A Battace, T Zair, H Doucet, M Santelli - Tetrahedron letters, 2006 - Elsevier
… To our knowledge, the Heck reaction involving β-methoxystyrene 7 or 3-ethoxyacrylonitrile has not … enol ethers: β-methoxystyrene, 3-ethoxyacrylonitrile or methyl 3-methoxyacrylate. …
Number of citations: 21 www.sciencedirect.com
O Ceder, B Beijer - Tetrahedron, 1975 - Elsevier
… Ethyl 2-cyano-3ethoxyacrylate and 2-cyano-3-ethoxyacrylonitrile react with 1 at C-5. … I1 3 mol) was treated with 2-cyano-3-ethoxyacrylonitrile (13.8g; 0.1 I3 mol) as described in the …
Number of citations: 12 www.sciencedirect.com
D Smirnow, PB Hopkins - Synthetic Communications, 1986 - Taylor & Francis
… Abstract: The utility of commercially available, inexpensive 3ethoxyacrylonitrile (1) as a precursor for the synthesis of 5-alkylcytosines was investigated. Metalation of 1 affords a 2-lithio …
Number of citations: 9 www.tandfonline.com
J Vijayakuma - isca.me
… The existing compounds of acetone extract on 3-Ethoxyacrylonitrile (61.93%), Indole-2-one, 2, 3dihydro-N-hydroxy-4-methoxy-3, 3-dimethyl- (10.78%), Silicic acid, diethyl bis (…
Number of citations: 0 www.isca.me
M Dhibi, E Khdhiri, MA Ayedi, S Abid… - Synthetic …, 2022 - Taylor & Francis
… In this study, a novel series of 5-amino-1H-pyrazole derivatives involving 2-furoyl moieties were synthesized in good yields from 2-cyano-3 ethoxyacrylonitrile or ethyl-2-cyano-3-…
Number of citations: 4 www.tandfonline.com
J Honzl, P Křivinka, M Ryska - Collection of Czechoslovak …, 1971 - cccc.uochb.cas.cz
… The reaction of III with lithium ethoxide yielded 2,3-bis(tertbutylamino )-3-ethoxyacrylonitrile (VIII) in a yield 86%. The structure of this compound was demonstrated by a gradual …
Number of citations: 2 cccc.uochb.cas.cz
GE Inglett - The Journal of Organic Chemistry, 1957 - ACS Publications
… 3-ethoxyacrylonitrile is prepared by reaction of isoxazole with diethyl sulfate in alkaline solution. Cytosine is prepared by condensing /3-ethoxyacrylonitrile with urea in a sodium …
Number of citations: 16 pubs.acs.org
RN Solomyannii, SG Pil'o, SR Slivchuk… - Russian Journal of …, 2017 - Springer
… In summary, the interaction of 2-methylsulfonyl-3ethoxyacrylonitrile with amidines and their analogs yielded 4-amino-5-methylsulfonylpyrimidines. The reactions of the same substrate …
Number of citations: 4 link.springer.com

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